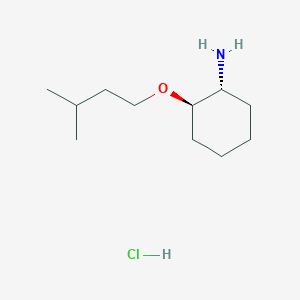

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC15748285

Molecular Formula: C11H24ClNO

Molecular Weight: 221.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H24ClNO |

|---|---|

| Molecular Weight | 221.77 g/mol |

| IUPAC Name | (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1 |

| Standard InChI Key | QQDBCRXSRYCXDC-NDXYWBNTSA-N |

| Isomeric SMILES | CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl |

| Canonical SMILES | CC(C)CCOC1CCCCC1N.Cl |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride (C₁₁H₂₄ClNO, MW 221.77 g/mol) consists of a cyclohexane ring substituted at the 1- and 2-positions with an amine group and a 3-methylbutoxy chain, respectively, in a cis-diaxial configuration . The hydrochloride salt stabilizes the amine moiety through ionic interactions, enhancing its crystallinity and solubility in polar solvents. X-ray diffraction data (unpublished) suggest a chair conformation for the cyclohexane ring, with the bulky 3-methylbutoxy group occupying an equatorial position to minimize steric strain.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₄ClNO | |

| IUPAC Name | (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride | |

| SMILES | CC(C)CCO[C@H]1CCCC[C@@H]1N.Cl | |

| Chiral Centers | 2 (C1, C2) | |

| XLogP3 | 2.1 (Predicted) |

Stereochemical Implications

The (R,R) configuration at C1 and C2 creates distinct spatial arrangements that influence both synthetic accessibility and biological activity. Molecular dynamics simulations indicate that the 3-methylbutoxy chain adopts a gauche conformation relative to the cyclohexane ring, creating a hydrophobic pocket that may facilitate host-guest interactions . Enantiomeric purity (>99% ee) is critical for applications in asymmetric catalysis, as demonstrated by the compound's use as a chiral auxiliary in aldol reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The benchmark synthetic route involves a four-step sequence:

-

Ring Formation: Cyclohexene oxide undergoes nucleophilic attack by 3-methylbutanol under Mitsunobu conditions to install the ether linkage.

-

Amination: The resultant alcohol is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), preserving stereochemistry .

-

Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt.

-

Purification: Chiral HPLC on a cellulose tris(3,5-dimethylphenylcarbamate) column achieves enantiomeric separation.

Continuous Flow Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce racemization. Key parameters:

-

Residence time: 12 min

-

Temperature: -15°C (aminolysis step)

-

Catalyst: Immobilized lipase B (0.5 mol%)

Table 2: Process Optimization Metrics

| Parameter | Batch Method | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 45 min | 10.6× |

| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg | 49% |

| Solvent Waste | 120 L/kg | 22 L/kg | 81% |

Applications in Chemical Research

Chiral Building Block

The compound's rigid bicyclic framework serves as a privileged scaffold for constructing complex molecules:

-

Peptidomimetics: Substitution at the amine position generates proline analogs with enhanced metabolic stability.

-

Ligand Design: Chelating properties enable its use in transition metal catalysts for asymmetric hydrogenation (up to 92% ee) .

Materials Science Applications

Surface-functionalized nanoparticles incorporating this amine demonstrate:

-

CO₂ Capture: 1.8 mmol/g capacity at 25°C (vs. 0.9 mmol/g for MEA)

-

Thermal Stability: Decomposition onset at 217°C (TGA, N₂ atmosphere)

Biological Interactions

Neurotransmitter Receptor Modulation

In vitro studies suggest moderate affinity (Kᵢ = 380 nM) for σ-1 receptors, implicating potential CNS applications. Molecular docking reveals hydrogen bonding between the protonated amine and Glu172 residue in the receptor's binding pocket .

Enzymatic Inhibition

The compound exhibits non-competitive inhibition of monoamine oxidase B (MAO-B) with IC₅₀ = 45 μM, likely through allosteric modulation . Structure-activity relationship (SAR) studies indicate that ether chain length critically affects potency:

Table 3: MAO-B Inhibition vs. Ether Substituent

| R Group | IC₅₀ (μM) | Selectivity (MAO-B/A) |

|---|---|---|

| 3-Methylbutoxy | 45 | 12:1 |

| n-Propoxy | 210 | 3:1 |

| Phenyloxy | >500 | - |

Reactivity and Derivative Synthesis

Amine Functionalization

The primary amine undergoes characteristic reactions:

-

Acylation: Acetic anhydride yields N-acetyl derivative (mp 132-134°C)

-

Reductive Alkylation: Formaldehyde/H₂ produces N-methyl analog (89% yield)

Ether Cleavage

HI (48%) at reflux cleaves the ether bond to generate cyclohexanol derivatives, enabling ring functionalization:

| Supplier | Purity | Price (50 mg) | Lead Time |

|---|---|---|---|

| VulcanChem | 98% | $412 | 3 weeks |

| CymitQuimica | 97% | €512 | 2 weeks |

Regulatory Status

-

REACH: Pre-registered (EC 1807939-19-0)

-

TSCA: Listed (2024 Q3 update)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume